

An In-depth Technical Guide on Heptadecan-9-yl 10-bromodecanoate

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Compound of Interest

Compound Name: *Heptadecan-9-yl 10-bromodecanoate*

Cat. No.: *B15548615*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecan-9-yl 10-bromodecanoate is a lipidic compound with potential applications in the formulation of lipid nanoparticles (LNPs) for drug delivery systems. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a theoretical framework to guide researchers in its synthesis and evaluation. The methodologies for preparing the necessary precursors, 10-bromodecanoic acid and heptadecan-9-ol, are detailed, followed by a proposed esterification procedure. Furthermore, this guide includes predicted physicochemical properties and expected analytical signatures for the characterization of the final product.

Introduction

Long-chain esters, particularly those incorporating functional handles such as a terminal bromide, are of significant interest in the field of drug delivery. The unique architecture of **Heptadecan-9-yl 10-bromodecanoate**, featuring a secondary long-chain alcohol and a brominated fatty acid, suggests its utility as a component in the design of sophisticated lipid-based delivery vehicles. The secondary alcohol moiety may influence the packing and fluidity of

lipid bilayers, while the terminal bromide on the acyl chain offers a site for further chemical modification, enabling the attachment of targeting ligands, polymers, or other functional groups.

This whitepaper serves as a foundational resource for researchers and professionals in drug development by consolidating the necessary chemical data and protocols to synthesize and characterize **Heptadecan-9-yl 10-bromodecanoate**.

Physicochemical Properties

While experimental data for **Heptadecan-9-yl 10-bromodecanoate** is not readily available in the public domain, its properties can be estimated based on its structure and the known properties of its precursors.

Table 1: Properties of Precursors

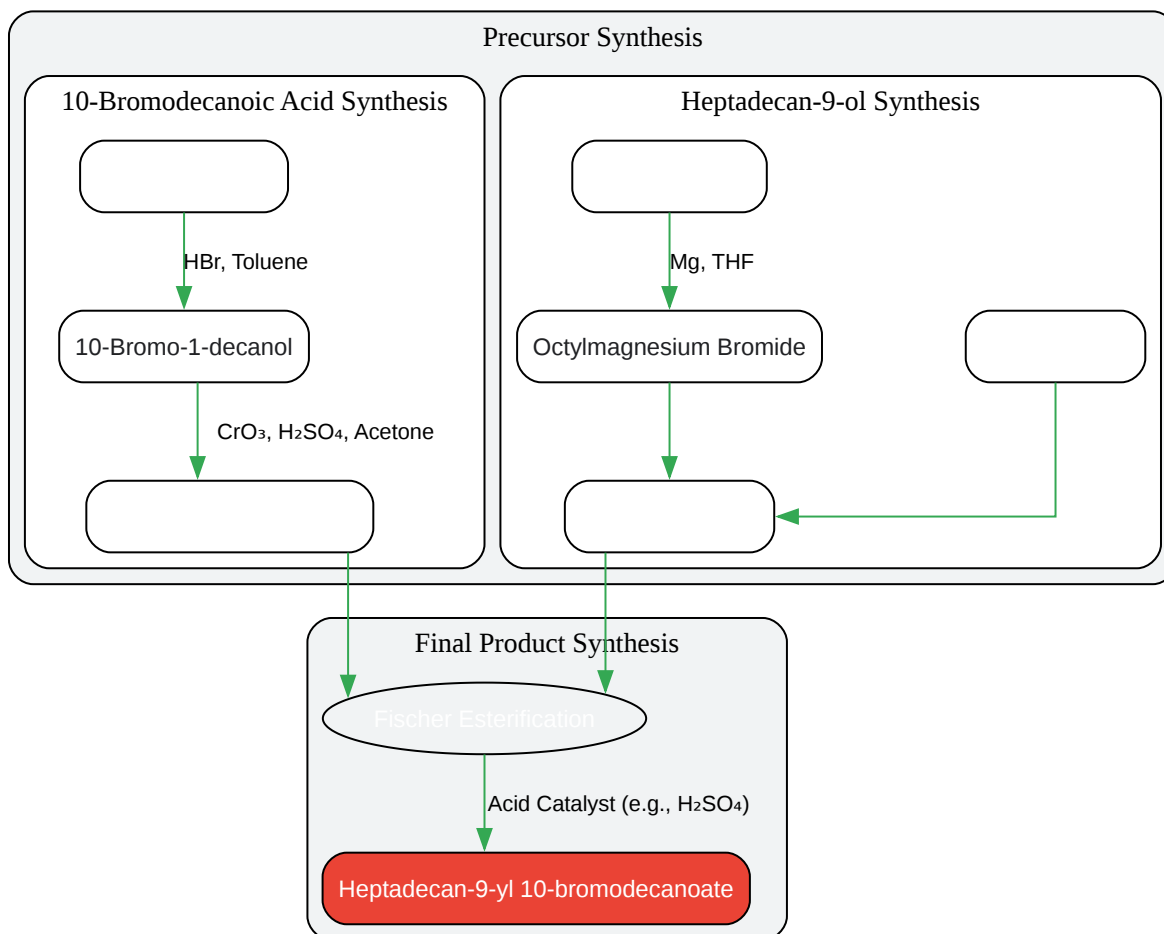
Property	10-Bromodecanoic Acid	Heptadecan-9-ol
CAS Number	50530-12-6[1]	624-08-8[2]
Molecular Formula	C ₁₀ H ₁₉ BrO ₂ [1]	C ₁₇ H ₃₆ O[2]
Molecular Weight	251.16 g/mol [1]	256.47 g/mol
Melting Point	38-41 °C[1][3]	Not available (waxy solid)[4]
Boiling Point	339.2 °C at 760 mmHg[1]	Not available
Appearance	White to light green solid[1]	White solid[5]

Table 2: Predicted Properties of **Heptadecan-9-yl 10-bromodecanoate**

Property	Predicted Value	Source
CAS Number	2761458-99-3	[6]
Molecular Formula	C ₂₇ H ₅₃ BrO ₂	PubChem Isomer Data[7]
Molecular Weight	489.6 g/mol	PubChem Isomer Data[7]
XLogP3-AA	11.8	PubChem Isomer Data[7]
Topological Polar Surface Area	26.3 Å ²	PubChem Isomer Data[7]
Physical State	Waxy solid or viscous liquid	Inference

Synthesis and Experimental Protocols

The synthesis of **Heptadecan-9-yl 10-bromodecanoate** can be achieved through a two-stage process involving the synthesis of the precursors followed by their esterification.



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Caption: Synthetic pathway for **Heptadecan-9-yl 10-bromodecanoate**.

Protocol based on the oxidation of 10-bromo-1-decanol.[8]

- Synthesis of 10-bromo-1-decanol: 1,10-decanediol (0.2 mol) is dissolved in toluene (400 mL). 48% hydrobromic acid (0.2 mol) is added dropwise with stirring. The mixture is refluxed for 24 hours using a Dean-Stark trap. After cooling, the organic layer is washed sequentially

with 6N NaOH, 10% HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography to yield 10-bromo-1-decanol.[8]

- **Oxidation to 10-Bromodecanoic Acid:** 10-bromo-1-decanol (0.17 mol) is dissolved in acetone (130 mL) and cooled to -5 °C. A solution of chromic acid, prepared from chromium trioxide (0.26 mol), water (25 mL), and concentrated sulfuric acid (0.34 mol), is added slowly. The mixture is stirred at 0 °C for 2 hours and then left overnight at room temperature. The resulting mixture is worked up to isolate the crude 10-bromodecanoic acid, which is then purified by recrystallization from petroleum ether.[8]

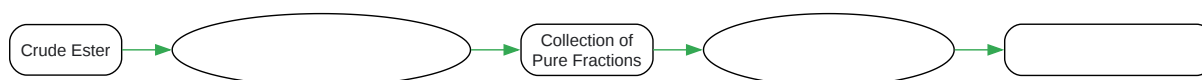
Protocol based on the Grignard reaction of octylmagnesium bromide with ethyl formate.[5]

- **Preparation of Grignard Reagent:** A solution of octylmagnesium bromide is prepared from 1-bromooctane (300 mmol) and magnesium turnings (340 mmol) in dry tetrahydrofuran (THF, 150 mL).[5]
- **Reaction with Ethyl Formate:** A solution of ethyl formate (135 mmol) in dry THF (80 mL) is added dropwise to the freshly prepared Grignard reagent. The reaction mixture is stirred overnight at room temperature.[5]
- **Work-up and Purification:** The reaction is quenched by the addition of methanol, followed by a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over magnesium sulfate. After solvent removal, the crude product is purified by recrystallization from acetonitrile to afford heptadecan-9-ol as a white solid.[5]

Proposed Fischer Esterification Protocol.[9][10]

- **Reaction Setup:** In a round-bottom flask, combine 10-bromodecanoic acid (1 equivalent), heptadecan-9-ol (1.2 equivalents), and a suitable solvent such as toluene. Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.
- **Reaction Conditions:** The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography on silica gel.



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Caption: Purification workflow for **Heptadecan-9-yl 10-bromodecanoate**.

Characterization

The structure and purity of the synthesized **Heptadecan-9-yl 10-bromodecanoate** should be confirmed using standard analytical techniques.

Table 3: Predicted ^1H NMR Chemical Shifts for **Heptadecan-9-yl 10-bromodecanoate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Terminal $-\text{CH}_3$ (both chains)	~ 0.88	Triplet
Methylene chain ($-(\text{CH}_2)_n-$)	$\sim 1.2-1.4$	Multiplet
β -Methylene to carbonyl ($-\text{CH}_2-\text{CH}_2-\text{COO}-$)	~ 1.65	Multiplet
α -Methylene to carbonyl ($-\text{CH}_2-\text{COO}-$)	~ 2.3	Triplet
Methylene adjacent to bromine ($-\text{CH}_2-\text{Br}$)	~ 3.4	Triplet
Methine of secondary alcohol ($-\text{CH}(\text{O})-$)	$\sim 4.8-5.0$	Multiplet

Note: These are predicted values based on analogous long-chain esters and may vary slightly. [\[11\]](#)[\[12\]](#)

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is expected to show a signal for the carbonyl carbon around 173 ppm. The carbon attached to the bromine should appear around 34 ppm, and the methine carbon of the ester linkage is expected in the range of 70-75 ppm.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) will be a key diagnostic feature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Heptadecan-9-yl 10-bromodecanoate** is not available, general laboratory safety precautions should be followed. Based on the precursors, the compound may cause skin and eye irritation.[\[13\]](#) Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[\[13\]](#) For detailed safety information on the precursors, refer to their respective SDS.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, purification, and characterization of **Heptadecan-9-yl 10-bromodecanoate**. The detailed protocols for the synthesis of its precursors and the proposed esterification reaction offer a clear path for its preparation. The predicted analytical data will aid researchers in confirming the identity and purity of the final product. The information presented herein is intended to facilitate the exploration of this promising molecule in the context of advanced drug delivery systems and other applications in materials science.

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